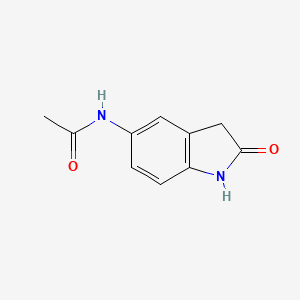

N-(2-oxoindolin-5-yl)acetamide

概要

説明

N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, which is known for its diverse biological activities.

作用機序

Target of Action

N-(2-oxoindolin-5-yl)acetamide, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been identified as molecular targets for anticancer therapy . They have been found to inhibit protein kinases such as RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the activity of various protein kinases . This inhibition can disrupt the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to be involved in both extrinsic and intrinsic pathways of apoptosis . These pathways are regulated by a large group of cysteine proteases enzymes known as caspases . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .

Result of Action

The compound has been found to have notable cytotoxicity toward human cancer cell lines . It has been shown to induce late cellular apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent.

生化学分析

Biochemical Properties

N-(2-oxoindolin-5-yl)acetamide interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit Aurora A kinase and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike/host angiotensin-converting enzyme II (ACE2) interactions . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It has been shown to exhibit notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It influences cell function by inducing late cellular apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules such as Aurora A kinase and ACE2, inhibiting their function . This binding interaction leads to changes in gene expression and ultimately induces apoptosis .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. The compound exhibits stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the induction of apoptosis and cytotoxicity toward cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as Aurora A kinase and ACE2

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxoindolin-5-yl)acetamide typically involves the reaction of 2-oxoindoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the acetamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions

N-(2-oxoindolin-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxindole derivatives, which can exhibit different biological activities .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in inhibiting certain enzymes and proteins.

Medicine: It has been investigated for its antitumor, antiviral, and anti-inflammatory properties.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals

類似化合物との比較

Similar Compounds

N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide: This compound also exhibits antitumor activity but differs in its substitution pattern.

Phenoxy acetamide derivatives: These compounds have similar structural features but are used in different applications, such as antiviral and anti-inflammatory agents.

Uniqueness

N-(2-oxoindolin-5-yl)acetamide stands out due to its specific interaction with molecular targets like Aurora A kinase, making it a promising candidate for anticancer therapy. Its unique structure allows for versatile chemical modifications, enhancing its potential for various applications .

生物活性

N-(2-oxoindolin-5-yl)acetamide is a compound derived from the oxindole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound exhibits significant potential in various therapeutic applications, particularly in oncology. Its structure allows it to interact with multiple biological targets, primarily through inhibition of key kinases involved in cancer progression.

Target Interactions

This compound binds with high affinity to several receptors and enzymes, notably:

- Aurora A Kinase : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- ACE2 : The compound disrupts the interaction between the SARS-CoV-2 spike protein and ACE2, potentially reducing viral entry into host cells.

Biochemical Pathways

The compound influences both extrinsic and intrinsic apoptotic pathways, promoting programmed cell death in cancer cells. It has demonstrated notable cytotoxicity against various human cancer cell lines, including:

- Colon Cancer (SW620)

- Prostate Cancer (PC-3)

- Lung Cancer (NCI-H23) .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects. For instance:

- In a study, it was reported that the compound induced apoptosis in A549 and K562 cell lines with IC50 values as low as 10 nM for certain derivatives .

Case Studies

- Aurora A Kinase Inhibition : A study highlighted that derivatives of this compound effectively inhibit Aurora A kinase, leading to reduced proliferation in cancer cell lines. The mechanism involves blocking the kinase's active site, preventing its phosphorylation activity essential for cell cycle progression.

- SARS-CoV-2 Interaction : The compound's ability to inhibit ACE2 interactions with the SARS-CoV-2 spike protein suggests its potential as an antiviral agent. This was evidenced by reduced viral entry in cellular assays.

Data Summary

| Biological Activity | Target | IC50 Value (nM) | Cell Line |

|---|---|---|---|

| Cytotoxicity | Aurora A Kinase | 10 | A549 |

| Apoptosis Induction | - | 12 | K562 |

| Inhibition of Viral Entry | ACE2 | - | Human Cells |

特性

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-8-2-3-9-7(4-8)5-10(14)12-9/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPFXVWCGZCQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。